molecular formula C17H38NO3P B12581989 Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester CAS No. 345196-26-1

Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester

Cat. No.: B12581989
CAS No.: 345196-26-1
M. Wt: 335.5 g/mol
InChI Key: YJMLHQAXJPVLBZ-UHFFFAOYSA-N
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Description

Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester is a chemical compound that belongs to the class of phosphonic acids. This compound is characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The unique structure of phosphonic acids makes them valuable in various applications, including their use as bioactive agents, in bone targeting, and in the design of supramolecular or hybrid materials .

Preparation Methods

The synthesis of phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (using hydrochloric acid) or by employing the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phosphonic acid functional group or the butylamino side chain .

Scientific Research Applications

Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and polymers. In biology and medicine, it is investigated for its potential as a drug or pro-drug, particularly in bone targeting and medical imaging . Additionally, this compound is utilized in the design of supramolecular or hybrid materials, functionalization of surfaces, and analytical purposes .

Mechanism of Action

The mechanism of action of phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The phosphonic acid functional group can mimic the phosphate moiety, allowing it to bind to enzymes and receptors involved in various biological processes. This binding can inhibit or modulate the activity of these targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester can be compared to other similar compounds, such as phosphonic acid, ([1,1’-biphenyl]-2-ylmethyl)-, diethyl ester. While both compounds share the phosphonic acid functional group, their side chains and overall structures differ, leading to variations in their chemical properties and applications

Biological Activity

Phosphonic acids and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester . This compound is characterized by its phosphonate structure, which plays a crucial role in its interaction with biological systems.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C12H25NO4P\text{C}_{12}\text{H}_{25}\text{N}\text{O}_{4}\text{P}

Key Features:

  • Phosphonate Group: The presence of a phosphonate group contributes to its biological activity, particularly in enzyme inhibition and interaction with nucleic acids.
  • Alkyl Chains: The butyl and butylamino groups enhance lipophilicity, potentially improving membrane permeability.

Biological Activity Overview

The biological activity of phosphonic acid derivatives often includes:

  • Antiviral Activity: Many phosphonates exhibit activity against viral infections, particularly those targeting DNA and RNA viruses.
  • Antitumor Effects: Some derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction.
  • Enzyme Inhibition: Phosphonates can act as inhibitors of key enzymes such as acetylcholinesterase (AChE), which is significant in neurobiology.
  • Inhibition of Enzymes:
    • Phosphonic acids are known to inhibit AChE, an enzyme critical for neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxicity at high concentrations .
  • Interaction with Nucleic Acids:
    • The diethyl ester form allows for better cellular uptake, where it can be hydrolyzed to the active phosphonic acid form that interacts with nucleic acids, disrupting viral replication processes .
  • Antitumor Mechanisms:
    • Some studies indicate that phosphonic acid derivatives may induce apoptosis in cancer cells through the activation of specific cellular pathways involved in cell death .

Case Study 1: Antiviral Activity

A study examined the antiviral properties of various phosphonates against herpes simplex virus (HSV). Results indicated that compounds similar to diethyl esters exhibited significant inhibitory effects on viral replication in vitro. The mechanism was attributed to interference with viral DNA polymerase activity .

Case Study 2: Antitumor Effects

Research on a related phosphonic acid derivative demonstrated its ability to inhibit cell proliferation in breast cancer cell lines. The compound induced G1 phase arrest and apoptosis, suggesting potential for development as an anticancer agent .

Data Tables

PropertyValue
Molecular FormulaC₁₂H₂₅N₄O₄P
Molecular Weight291.32 g/mol
SolubilitySoluble in organic solvents
Biological TargetAChE, Viral Polymerases
Activity TypeObserved EffectReference
AntiviralInhibition of HSV
AntitumorInduction of apoptosis
Enzyme InhibitionAChE inhibition

Properties

CAS No.

345196-26-1

Molecular Formula

C17H38NO3P

Molecular Weight

335.5 g/mol

IUPAC Name

N-butyl-5-diethoxyphosphorylnonan-5-amine

InChI

InChI=1S/C17H38NO3P/c1-6-11-14-17(15-12-7-2,18-16-13-8-3)22(19,20-9-4)21-10-5/h18H,6-16H2,1-5H3

InChI Key

YJMLHQAXJPVLBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(NCCCC)P(=O)(OCC)OCC

Origin of Product

United States

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